molecular formula C₁₇H₁₇NO₂·C₆H₅NO₂ B1158887 (R)-Apomorphine 2-Picolinate

(R)-Apomorphine 2-Picolinate

Cat. No.: B1158887
M. Wt: 267.3212311
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Apomorphine 2-Picolinate is a chemical derivative of the potent, non-selective dopamine receptor agonist (R)-Apomorphine. The parent compound, (R)-Apomorphine, is a therapeutically active aporphine alkaloid known for its high affinity as an agonist at D1, D2, D3, D4, and D5 dopamine receptors . It functions by stimulating dopamine receptors in the brain's striatum and nigrostriatal pathway, which is critical for motor control, making it a valuable tool for researching dopaminergic signaling and neuronal function . Historically, (R)-Apomorphine has been extensively used in models of Parkinson's disease, where it helps manage hypomobile "off" episodes due to its rapid onset of action and efficacy comparable to levodopa . Beyond its established dopaminergic activity, recent studies suggest that apomorphine and its derivatives also exhibit antioxidant properties and may activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and the promotion of neurite outgrowth, indicating potential research applications in neuroprotection and neuroplasticity . This product is presented as a powder and is intended for research purposes only. It is essential to handle this compound with appropriate safety precautions. (R)-Apomorphine 2-Picolinate is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₁₇H₁₇NO₂·C₆H₅NO₂

Molecular Weight

267.3212311

Synonyms

(R)-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol Picolinic Acid; 

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for R Apomorphine Analogues

Chemoenzymatic and Stereoselective Synthetic Pathways to the (R)-Apomorphine Core

The synthesis of the tetracyclic aporphine (B1220529) core, with its characteristic (6aR) stereocenter, is a significant challenge that requires highly selective methods. Both purely chemical and combined chemoenzymatic approaches have been developed to achieve this.

A notable chemoenzymatic strategy provides an efficient, biomimetic route to key precursors. researchgate.net This approach focuses on the synthesis of the natural promorphinan intermediate (+)-salutaridine. A critical step in this pathway is the asymmetric reduction of the prochiral intermediate 1,2-dehydroreticuline (B1196774). researchgate.net This transformation is catalyzed by the enzyme 1,2-dehydroreticuline reductase, which stereoselectively produces (R)-reticuline in high yield and with excellent enantiomeric excess (>99% ee). researchgate.net (R)-reticuline is a pivotal intermediate which can then undergo intramolecular oxidative phenol (B47542) coupling to form the aporphine core. acs.org

Purely chemical stereoselective syntheses have also been extensively explored. One prominent method involves the use of benzyne (B1209423) chemistry. acs.orgresearchgate.net These strategies typically achieve the formation of the aporphine core through a [4+2] cycloaddition reaction between an isoquinoline (B145761) derivative and a benzyne precursor, followed by a hydrogen migration. acs.org This approach has been successfully used in the total syntheses of numerous aporphine alkaloids. acs.org Another powerful technique is the photocatalytic oxidative phenol coupling, which mimics the biosynthetic pathway. acs.org This method can be used for the key C-C bond formation to construct the fused ring system from benzylisoquinoline precursors. acs.org Furthermore, hypervalent iodine(III) reagents have been employed to promote oxidative nonphenolic biaryl coupling reactions to construct the aporphine skeleton stereoselectively. researchgate.net

Functionalization and Derivatization Approaches for Apomorphine (B128758) Analogues

Once the (R)-Apomorphine core is synthesized, it can be modified at several positions to generate a diverse library of analogues. These derivatization strategies are crucial for exploring structure-activity relationships. (R)-Apomorphine 2-Picolinate is an example of a simple derivative, formed by the acid-base reaction between the basic nitrogen of the (R)-Apomorphine core and 2-picolinic acid.

Modification of Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups at the C-10 and C-11 positions of the catechol moiety are common targets for functionalization. These modifications can alter the compound's properties and interactions with biological targets.

Strategies include protecting the hydroxyls, for instance as methoxy (B1213986) groups, which is a pattern found in many naturally occurring aporphine alkaloids. acs.org O-alkylation at the 10-hydroxyl position has been shown to be a viable strategy for attaching various functional groups while retaining biological activity. rsc.org Recent research has explored the synthesis of derivatives where the hydroxyl group at the 10-position is substituted with an ethoxy group (to form a derivative named D55) or the hydroxyl at the 11-position is replaced with a methoxy group (to form derivative D30). nih.gov These selective modifications allow for a fine-tuning of the molecule's characteristics. nih.gov

Table 1: Examples of (R)-Apomorphine Derivatives Modified at Phenolic Hydroxyl Groups
Compound NameModification at C-10Modification at C-11Reference
(R)-Apomorphine (Parent)-OH-OH nih.gov
Apocodeine-OCH₃-OH researchgate.net
D55-OCH₂CH₃-OH nih.gov
D30-OH-OCH₃ nih.gov

Development of Bivalent Ligands and Spacer Chemistry

Bivalent ligands, which consist of two pharmacophores linked by a spacer, are valuable tools for investigating receptor dimerization. rsc.org (R)-Apomorphine has been used as the pharmacophore in the design of such molecules, known as homobivalent ligands. rsc.orgrsc.org

The synthesis of these bivalent ligands has been achieved by linking two (R)-Apomorphine units through O-alkylation at the 10-hydroxyl position, connected by an amide bond to a spacer. rsc.org This attachment point was chosen because 10-O-alkylation is generally well-tolerated and retains agonist activity. rsc.org Research has focused on varying the length and nature of the spacer, which is a critical determinant of the bivalent ligand's properties. rsc.orgunipi.it Studies using flexible methylene (B1212753) spacers have shown a distinct relationship between spacer length and the ligand's potency and affinity. rsc.orgresearchgate.net For instance, bivalent apomorphine compounds with short spacers (12-16 atoms) exhibited reduced affinity and efficacy compared to monomeric apomorphine. unipi.it However, increasing the spacer length to between 18 and 28 atoms allowed the compounds to regain affinity and efficacy similar to the parent molecule. unipi.it

Table 2: Relationship Between Spacer Length and Activity in (R)-Apomorphine-Based Bivalent Ligands
Spacer Length (atoms)Observed Effect on Affinity/EfficacyReference
10Displayed appreciable affinity researchgate.net
12, 14, 16Reduction in affinity and efficacy unipi.it
18 to 28Regained affinity and efficacy similar to Apomorphine unipi.itresearchgate.net

Exploration of Oxidative Derivatives and Metabolites

Apomorphine is susceptible to oxidation, a process that can lead to the formation of several derivatives and metabolites. rsc.orgresearchgate.net The oxidative behavior is complex and involves both the o-diphenol (catechol) group and the tertiary amine. researchgate.net Like other catechols, apomorphine can readily auto-oxidize, especially in aqueous solutions exposed to air and light, to produce quinone and semiquinone derivatives. researchgate.net

Detailed electrochemical studies have identified the anodic oxidation peaks of apomorphine, confirming that the process is related to the oxidation of both the catechol and the tertiary amine moieties. rsc.org A significant and well-studied oxidative metabolite is 8-oxo-apomorphine-semiquinone (8-OASQ). nih.govnih.gov The formation of these oxidative derivatives is a key aspect of apomorphine's chemical profile and metabolism. nih.govufrgs.br It has been noted that forming a complex with borate (B1201080) through the catechol group can increase apomorphine's oxidation potential, thereby reducing its rate of autoxidation in solution. rsc.org

Methodologies for Structural Elucidation and Characterization of Synthetic Products

The unambiguous determination of the structure and stereochemistry of newly synthesized apomorphine analogues is critical. A suite of modern analytical techniques is employed for this purpose.

Advanced mass spectrometry (MS) techniques, particularly atmospheric pressure ionization (API)-ionspray tandem mass spectrometry (MS/MS), are powerful tools for the structural elucidation of aporphine alkaloids. researchgate.net These methods can provide detailed fragmentation patterns that help identify the core structure and the positions of various substituents, even with nanogram quantities of material. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing these molecules. One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are routinely used to confirm the connectivity of the atoms in the tetracyclic system. nih.gov

For determining the absolute stereochemistry of chiral compounds, X-ray crystallography is the definitive method, providing precise three-dimensional structural data of a single crystal. researchgate.net Other classical methods such as Infrared (IR) spectroscopy, which identifies functional groups, and melting point analysis, which helps assess purity, are also standard procedures in the characterization of synthetic products. researchgate.netscribd.com

Preclinical in Vitro and in Vivo Investigations of Neurobiological Effects

In Vitro Cellular Models for Neuroprotection and Neuroplasticity Research

In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of (R)-Apomorphine.

Neuronal-like cell lines, such as the PC12 pheochromocytoma line, are widely used to study neuronal differentiation and neurite outgrowth. nih.gov When stimulated with nerve growth factor (NGF), these cells cease proliferation and extend neurites, mimicking neuronal development. nih.gov Studies have utilized this model to evaluate the neuroplasticity-enhancing properties of apomorphine (B128758) (APO) and its newly synthesized derivatives. mdpi.com

Research has shown that APO and some of its derivatives can significantly promote neurite outgrowth in PC12 cells. mdpi.com This effect is considered an indicator of neuroplasticity, independent of the compound's neuroprotective properties against specific toxins. nih.govmdpi.com One study found that the neuroplastic effects of APO and its derivatives are mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. nih.govmdpi.com The promotion of neurite outgrowth was significantly reduced when Nrf2 was knocked down using siRNA, confirming its essential role in this process. nih.gov

A specific apomorphine derivative, D55, demonstrated particularly high potency in enhancing neurite outgrowth, being effective at lower concentrations than the parent compound, apomorphine. nih.gov While apomorphine itself showed high efficacy, D55's potency suggests it may have advantages in reducing potential adverse effects associated with higher concentrations. nih.gov

Comparative Effects of Apomorphine and its Derivative on Neurite Outgrowth in PC12 Cells
CompoundPotency (EC50)Efficacy (Emax)Key Finding
Apomorphine (APO)Not specified in provided text~10-fold increase over controlDemonstrated the highest efficacy in promoting neurite outgrowth. nih.govnih.gov
D55 (APO Derivative)0.5661 nM~4-fold increase over control (at 1 nM)Exhibited the highest potency, being effective at significantly lower concentrations. nih.govnih.gov
D30 (APO Derivative)N/ANo effectReplacement of a key hydroxyl group rendered the compound inactive. mdpi.comnih.gov

Astrocytes are critical for neuronal health and are actively involved in neuroprotection. mdpi.com Research into (R)-Apomorphine has explored its interaction with these glial cells. Studies using cultured mouse astrocytes have shown that apomorphine can stimulate the synthesis and release of important neurotrophic factors. nih.gov Specifically, after a 24-hour incubation period, apomorphine significantly increased the levels of Nerve Growth Factor (NGF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the culture medium. nih.gov This suggests that apomorphine may exert some of its neuroprotective effects indirectly by prompting astrocytes to produce factors that support neuronal survival and function. nih.gov

However, the interaction with glial cells can be concentration-dependent. At high concentrations, apomorphine has been shown to be cytotoxic to rat glioma C6 cells. nih.gov This toxicity is linked to the autoxidation of apomorphine, which generates reactive oxygen species and induces an intracellular oxidative stress, leading to necrotic cell death features like loss of membrane integrity and mitochondrial degeneration. nih.gov The presence of antioxidants, such as N-acetyl-L-cysteine and glutathione, can protect glial cells from this apomorphine-induced cytotoxicity. nih.gov

(R)-Apomorphine exhibits a dual role concerning cellular viability, acting as both a neuroprotective and a cytotoxic agent depending on the context and concentration. nih.govscielo.br Its chemical similarity to dopamine (B1211576), a molecule known to be a factor in the neurodegeneration seen in Parkinson's disease, has prompted investigations into its potential toxicity. nih.gov

Studies on non-neuronal cell lines, such as CHO-K1, have demonstrated that (R)-Apomorphine can induce apoptosis, or programmed cell death, in a dose-dependent manner. nih.gov At concentrations between 10-50 microM, the compound reduced cell proliferation and triggered cell death characterized by specific markers of apoptosis, including DNA laddering and characteristic morphological changes in the cell nucleus. nih.gov Similarly, in cultures of rat glioma C6 cells and primary neurons, apomorphine-promoted cell death was proportional to its concentration and the duration of exposure. nih.gov This cytotoxic effect is strongly suggested to result from intracellular oxidative stress caused by the drug's autoxidation. nih.gov

Conversely, apomorphine has also been identified as an agent that can rescue cells from apoptosis induced by oxidative stress. nih.govmdpi.com It has shown protective effects against toxins like 6-hydroxydopamine in PC12 cells and has demonstrated antioxidant properties in various models. nih.govnih.govscielo.brnih.gov This neuroprotective capacity is linked to its ability to activate the Nrf2-ARE pathway, which upregulates antioxidant defenses. mdpi.com

Dose-Dependent Effects of (R)-Apomorphine on Cell Viability and Apoptosis
Cell LineConcentration RangeObserved EffectProposed Mechanism
CHO-K1 Cells10-50 µMInduced dose-dependent cell death and apoptosis. nih.govCytotoxic effect via an apoptotic mechanism. nih.gov
Rat Glioma C6 Cells & Primary NeuronsED50 ~200 µM (C6 cells, 48 hr)Promoted time- and concentration-dependent cell death. nih.govIntracellular oxidative stress from apomorphine autoxidation. nih.gov
FibroblastsNot specifiedRescued apoptosis induced by reactive oxygen species. nih.govmdpi.comAntioxidant properties and activation of Nrf2 pathway. mdpi.com

In Vivo Animal Models for Mechanistic Elucidation of Neuropsychiatric and Neurodegenerative Conditions

Animal models are indispensable for studying the complex behavioral and systemic effects of (R)-Apomorphine in a living organism.

In rodent models, (R)-Apomorphine administration has been shown to significantly affect motor activity. Acute administration of apomorphine in rats did not initially affect locomotor activity but induced stereotyped behaviors. nih.gov However, repeated treatments led to a significant increase in locomotor activity, a phenomenon known as behavioral sensitization. nih.govresearchgate.net

Comparative studies with other psychostimulants, like amphetamine, reveal differences in the quality of the induced motor activity. While both drugs increase the total amount of locomotion, apomorphine tends to induce a more restricted and repetitive behavioral pattern. nih.gov This is thought to be because apomorphine, as a direct dopamine receptor agonist, activates these receptors independently of the normal physiological firing patterns of dopamine neurons. nih.gov In a rat model of Parkinson's disease, (R)-Apomorphine treatment significantly reduced amphetamine-induced ipsiversive rotations, indicating its modulatory effect on dopamine-related motor control in a compromised system. vub.be

A hallmark of apomorphine administration in animal models is the induction of stereotyped behaviors, which include repetitive, non-goal-directed movements such as gnawing, licking, and sniffing. nih.gov The intensity and onset of these behaviors can change with repeated exposure to the drug. nih.gov

Repeated administration of psychostimulants can lead to behavioral sensitization, an augmented behavioral response to the same dose of the drug. researchgate.net This phenomenon has been clearly demonstrated with apomorphine. nih.gov In rats, repeated treatments resulted in an earlier onset of stereotyped behaviors, and a significant increase in locomotor activity emerged over time. nih.gov Studies in mice have shown that even a single pre-exposure to a high dose of apomorphine can induce a long-lasting sensitization to its stereotyped behavioral effects, and this sensitization can be dependent on the environmental context in which the drug is administered. nih.gov This suggests that postsynaptic mechanisms downstream of dopamine receptors may be responsible for the development of this sensitization. nih.gov Interestingly, an oxidized derivative of apomorphine, 8-oxo-apomorphine-semiquinone, fails to induce these stereotyped behaviors, highlighting the specific role of the parent molecule in this effect. nih.govscielo.br

Research in Animal Models of Parkinsonian Syndromes

Investigations into (R)-Apomorphine have utilized established neurotoxin-based animal models to explore its potential neuroprotective and neurorestorative properties in the context of Parkinson's disease. The striatal 6-hydroxydopamine (6-OHDA) rat model, which mimics the dopamine depletion seen in Parkinson's, has been a key tool in this research. vub.benih.gov

In these studies, (R)-Apomorphine treatment demonstrated significant neuroprotective effects, regardless of whether the administration began before or 24 hours after the 6-OHDA lesion was induced. nih.gov A primary behavioral indicator in this model, amphetamine-induced ipsiversive rotation, was significantly reduced in rats treated with (R)-Apomorphine. vub.benih.gov This behavioral improvement was correlated with histological and neurochemical evidence of neuroprotection. The treatment substantially attenuated the size of the lesion at the level of the substantia nigra pars compacta (SNpc), a brain region critically affected in Parkinson's disease. vub.benih.gov Furthermore, the morphology of dopamine cells in treated animals more closely resembled that of intact, healthy animals. nih.gov

Neurochemically, (R)-Apomorphine treatment significantly lessened the 6-OHDA-induced depletion of striatal dopamine and normalized the ratio of its metabolite, 3,4-Dihydroxyphenylacetic Acid (DOPAC), to dopamine. nih.gov Interestingly, while (R)-Apomorphine showed these neurorescuing properties, the mechanism does not appear to be related to the scavenging of hydroxyl radicals at the doses used in the study. nih.gov In addition to its neuroprotective effects, research also suggests potential neurotrophic properties, as treatment in intact rats led to a significant increase in the number of cells in the ventral tegmental area (VTA), another key dopaminergic region. vub.benih.gov Gene expression analysis in the 6-OHDA model revealed that the lesion alters genes involved in processes like apoptosis and inflammation, though (R)-Apomorphine did not produce a clear effect on these specific gene expression levels in one study. vub.be

Table 1: Neuroprotective Effects of (R)-Apomorphine in the 6-OHDA Rat Model of Parkinson's Disease

Parameter Assessed Observation Reference
Behavioral Outcome
Amphetamine-Induced Rotation Significantly reduced ipsiversive rotations. vub.benih.gov
Histological Outcome
Substantia Nigra (SNpc) Lesion Size Significantly reduced lesion size. vub.benih.gov
Dopamine Cell Morphology Cell shape and size resembled that of intact animals. nih.gov
Ventral Tegmental Area (VTA) Cell Count Significantly increased in intact rats, suggesting neurotrophic action. vub.benih.gov
Neurochemical Outcome
Striatal Dopamine (DA) Depletion Significantly attenuated the 6-OHDA-induced depletion. nih.gov

Exploration in Animal Models of Alzheimer's Disease and Related Dementias

The therapeutic potential of apomorphine has also been explored in animal models relevant to Alzheimer's disease and other dementias, yielding promising results related to memory enhancement and neuroprotection against dementia-related pathologies. nih.govresearchgate.netnih.gov

In a rat model where dementia-like cognitive deficits are induced by scopolamine (B1681570), apomorphine administration demonstrated significant restorative effects. nih.govresearchgate.net Rats treated with scopolamine showed significant impairments in both short-term and long-term memory, as assessed by the Morris Water Maze task; these cognitive deficits were prevented by apomorphine treatment. nih.govresearchgate.net The biochemical underpinnings of these improvements were linked to the mitigation of oxidative stress. nih.gov Scopolamine treatment was found to decrease the activities of key antioxidant enzymes—glutathione peroxidase, superoxide (B77818) dismutase, and catalase—while increasing lipid peroxidation in the brain and plasma. nih.govresearchgate.net Apomorphine treatment effectively reversed these effects, leading to increased activities of these protective enzymes. nih.govresearchgate.net Additionally, a marked decrease in brain biogenic amines caused by scopolamine was reverted in the apomorphine-treated animals. nih.govresearchgate.net

Further research in the triple transgenic mouse model of Alzheimer's disease (3xTg-AD), which develops both amyloid-β (Aβ) and tau pathologies, provided more direct evidence of apomorphine's disease-modifying potential. nih.gov Following treatment, these mice showed a dramatic improvement in short-term memory function. nih.gov This cognitive enhancement was accompanied by significant reductions in key neuropathological markers, including intraneuronal Aβ and hyper-phosphorylated tau (p-tau) proteins. nih.gov In vitro studies using cultured cells further elucidated the mechanism, showing that apomorphine promoted the degradation of intracellular Aβ and increased the activity of Aβ-degrading enzymes like proteasome and insulin-degrading enzyme. nih.gov

Table 2: Effects of Apomorphine in a Scopolamine-Induced Dementia Rat Model

Parameter Assessed Effect of Scopolamine Effect of Apomorphine Treatment Reference
Cognitive Function
Short- & Long-Term Memory Significantly impaired. Impairment was prevented. nih.govresearchgate.net
Biochemical Markers
Antioxidant Enzymes Decreased activity (Glutathione peroxidase, Catalase, SOD). Increased activity. nih.govresearchgate.net
Lipid Peroxidation Increased in brain and plasma. Reduced. nih.gov
Brain Biogenic Amines Markedly decreased. Levels were reverted. nih.govresearchgate.net

Table 3: Effects of Apomorphine in the 3xTg-AD Mouse Model

Parameter Assessed Observation in Treated Mice Reference
Behavioral Outcome
Short-Term Memory Dramatically improved. nih.gov
Neuropathological Markers
Intraneuronal Amyloid-β (Aβ) Significantly decreased levels. nih.gov
Hyper-phosphorylated Tau (p-tau) Significantly decreased levels. nih.gov
Cellular Mechanisms (In Vitro)
Intracellular Aβ Degradation Promoted. nih.gov

Behavioral Phenotyping in Trace Amine-Associated Receptor Knockout Models

The behavioral effects of apomorphine are complex and mediated by multiple receptor systems. To dissect the contribution of the Trace Amine-Associated Receptor 1 (TAAR1), a receptor known to modulate dopaminergic activity, studies have compared the behavioral responses to apomorphine in wild-type (WT) mice and mice lacking the TAAR1 gene (TAAR1-KO). nih.gov These investigations have revealed that TAAR1 is indeed involved in mediating specific behavioral manifestations of apomorphine, particularly at higher doses. nih.gov

At low, pre-synaptic inhibitory doses of apomorphine, no statistically significant differences in locomotor responses were observed between TAAR1-KO and WT mice. nih.gov However, as the dose was increased, a clear divergence in behavior emerged. At higher doses, apomorphine-induced climbing behavior was significantly reduced in the TAAR1 knockout mice compared to their wild-type counterparts. nih.gov

Furthermore, the absence of TAAR1 also altered the profile of stereotypic behaviors induced by high doses of apomorphine. nih.gov While sniffing and gnawing behaviors were unaffected, other stereotypies, such as licking, were decreased in the TAAR1-KO mice. nih.gov These findings indicate that the activity of apomorphine at the TAAR1 receptor contributes specifically to certain behavioral effects, like climbing and licking, and should be considered when interpreting the full pharmacological profile of the compound. nih.gov

Table 4: Comparison of Apomorphine-Induced Behaviors in Wild-Type (WT) vs. TAAR1-KO Mice

Behavioral Measure Low Doses High Doses Reference
Locomotor Activity No significant difference between genotypes. Not specified. nih.gov
Climbing Behavior Not specified. Significantly reduced in TAAR1-KO mice. nih.gov
Stereotypies
Licking Not specified. Decreased in TAAR1-KO mice. nih.gov
Sniffing Not specified. No significant difference between genotypes. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Pharmacophoric Requirements for Receptor Binding and Agonism

The biological activity of (R)-apomorphine and its congeners is dictated by specific structural features that constitute its pharmacophore, the essential arrangement of atoms or functional groups required for receptor interaction and activation. The key components of the (R)-apomorphine pharmacophore for dopamine (B1211576) receptor agonism have been well-characterized.

A critical element is the catechol moiety, specifically the two hydroxyl groups at positions 10 and 11 of the aporphine (B1220529) core. nih.gov This dihydroxy-phenyl group is analogous to the catechol structure of dopamine itself and is fundamental for potent D1 receptor activity. nih.govresearchgate.net The interaction of these hydroxyl groups, likely through hydrogen bonding with serine residues in the binding pocket of dopamine receptors, is a primary determinant of agonist affinity and efficacy.

The basic nitrogen atom within the heterocyclic ring system is another crucial pharmacophoric feature. At physiological pH, this amine is protonated, allowing for a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of dopamine receptors. The distance and spatial relationship between this protonated amine and the catechol hydroxyl groups are critical for proper receptor binding and activation.

Furthermore, the rigid, tetracyclic structure of apomorphine (B128758) holds the catechol group and the basic nitrogen in a specific, conformationally constrained orientation. nih.gov This pre-organization reduces the entropic penalty of binding to the receptor, contributing to its high affinity. The bulky aromatic portion of the molecule is also thought to contribute to its affinity, particularly for D2 receptors. nih.gov

Impact of Stereochemistry on Biological Activity, Specifically (R)-Enantiomer Properties

Apomorphine is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The naturally occurring and biologically active form is the (R)-enantiomer, often denoted as (R)-(-)-apomorphine. nih.gov This stereoselectivity is a hallmark of its interaction with dopamine receptors, which are themselves chiral and thus differentiate between stereoisomers.

The (R)-configuration dictates the specific three-dimensional arrangement of the pharmacophoric elements, ensuring an optimal fit into the dopamine receptor binding site. Studies comparing the enantiomers have consistently shown that the (R)-enantiomer is a potent dopamine receptor agonist, while the (S)-(+)-enantiomer is significantly less active and may even act as an antagonist at these receptors. nih.govnih.gov For instance, the (S)-enantiomer of certain apomorphine analogues has demonstrated biased antagonism for β-arrestin 2 at both D1 and D2 receptors. nih.gov

This enantioselectivity underscores the precise structural and steric requirements of the receptor's binding pocket. The specific orientation of the catechol group and the protonated nitrogen of the (R)-enantiomer allows for the necessary high-affinity interactions that lead to receptor activation and subsequent downstream signaling. nih.gov Any deviation from this specific spatial arrangement, as seen in the (S)-enantiomer, disrupts these critical interactions, leading to a dramatic loss of agonist activity.

Relationship between Chemical Modifications and Functional Potency or Selectivity

Numerous chemical modifications of the (R)-apomorphine scaffold have been explored to probe the SAR and to develop analogues with altered potency, selectivity, and functional properties, such as biased agonism. These studies have provided valuable insights into how specific structural changes influence interactions with different dopamine receptor subtypes (D1-like and D2-like).

Modifications to the catechol moiety have a profound impact on activity. Esterification of the two hydroxyl groups, creating diester prodrugs, is a common strategy. nih.gov While these prodrugs are inactive themselves, they are designed to be metabolized in vivo to release the active (R)-apomorphine. Replacing the hydroxyl groups with other functionalities or protecting them with groups like methyl or acetyl can significantly alter the activity profile. For example, O-acetylation was found to result in the least change in activity compared to modifications with methylene (B1212753) or methyl groups, which can inhibit certain signaling pathways. nih.gov

Alterations to the N-alkyl substituent on the basic nitrogen also modulate potency and selectivity. The N-methyl group of apomorphine can be replaced with other alkyl groups, such as N-propyl in N-n-propylnorapomorphine, which affects the affinity and efficacy at D1 and D2 receptors. Bivalent ligands, where two (R)-apomorphine units are connected by a spacer attached at the nitrogen, have also been synthesized to investigate GPCR dimerization, with the spacer length influencing potency and affinity at the D2 receptor. rsc.org

Substitutions on other parts of the aromatic rings have also been investigated. Modifications at the C-9 position of the catechol ring, for example, were found to largely inhibit arrestin-mediated signaling pathways. nih.gov These findings are crucial for developing "biased ligands," which preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). Such biased agonists could offer therapeutic advantages by selectively engaging pathways responsible for desired effects while avoiding those that cause side effects. nih.govacs.org

Table 1: Impact of N-Substituent Modification on Dopamine Receptor Affinity
CompoundN-SubstituentD1 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)
(R)-Apomorphine-CH₃503
(R)-N-n-Propylnorapomorphine (NPA)-CH₂CH₂CH₃200.5
(R)-Nornuciferine (No N-Alkyl)-H30025

Rational Design of Novel (R)-Apomorphine Analogues with Tailored Activities

The accumulated SAR data, combined with computational modeling and an improved understanding of dopamine receptor structures, has enabled the rational design of novel (R)-apomorphine analogues. nih.govresearchgate.net The primary goal is to develop ligands with tailored activities, such as enhanced selectivity for a specific dopamine receptor subtype or biased signaling properties.

One major focus is the development of biased agonists. nih.govduke.edu Traditional agonists like (R)-apomorphine activate both G-protein and β-arrestin signaling pathways. nih.gov However, evidence suggests that separating these pathways could lead to improved therapeutics. nih.govacs.org For example, β-arrestin biased D2R agonists have been reported, and significant effort is underway to identify structural motifs on the apomorphine scaffold that confer bias for or against the β-arrestin pathway at both D1 and D2 receptors. nih.govduke.edu Structure-functional-selectivity relationship (SFSR) studies are replacing traditional SAR studies to guide this effort, aiming to identify specific substitutions that promote desired signaling outcomes. nih.gov

Computational approaches, such as molecular docking and dynamics simulations, are invaluable tools in this process. researchgate.net By modeling the interaction of designed analogues with the three-dimensional structures of dopamine receptors, researchers can predict binding affinities and orientations, helping to prioritize which compounds to synthesize and test. researchgate.net This rational, structure-based design approach accelerates the discovery of new chemical entities with optimized pharmacological profiles, potentially leading to more effective and targeted therapies.

Advanced Analytical and Bioanalytical Methodologies in Research on Apomorphine Compounds

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopy is fundamental in determining the molecular structure of (R)-Apomorphine 2-Picolinate and analyzing its interactions.

Surface-Enhanced Raman Scattering (SERS) significantly amplifies the Raman signal, enabling the detection of molecules at extremely low concentrations. clinmedjournals.orgnih.gov This enhancement, which can be as high as 10⁷ to 10¹⁵, allows for the analysis of trace amounts of a substance in complex biological matrices like blood plasma. clinmedjournals.orgresearchgate.net The SERS spectrum of apomorphine (B128758) shows notable differences from its normal Raman spectrum, which can be attributed to the molecule's interaction with the metallic nanoparticle surface (typically silver or gold). researchgate.net This technique is particularly valuable for studying the chemisorption of the apomorphine molecule, which often involves the catechol ring and its hydroxyl groups. researchgate.net

Table 1: Characteristic Raman and SERS Peaks for the Apomorphine Moiety

Technique Wavenumber (cm⁻¹) Assignment
Raman 1302 OH in-plane bending coupled with CH₂ bending/twisting. researchgate.netresearchgate.net
Raman 1589 B aromatic ring stretching coupled with CH in-plane bending. researchgate.net
Raman 1618 Aromatic ring stretching. researchgate.net
SERS ~630 C-ring out-of-plane bending and a/c-ring CH bending. nih.gov
SERS ~1270 C-ring CC stretching. nih.gov

| SERS | ~1600 | C-ring CC stretching. nih.gov |

This table is generated based on data for the apomorphine molecule. The presence of the 2-Picolinate counter-ion may introduce additional vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (R)-Apomorphine 2-Picolinate. ¹H and ¹³C NMR spectra provide precise information about the molecular framework, confirming the integrity of the apomorphine core and the presence of the 2-picolinate counter-ion. Two-dimensional NMR techniques (such as COSY and HMQC) can be used to map the connectivity of protons and carbons, ensuring the correct assignment of all atoms within the structure. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically forming a protonated molecule [M+H]⁺. For apomorphine, this ion is observed at a mass-to-charge ratio (m/z) of approximately 268.13. massbank.eu Subsequent fragmentation (MS²) provides characteristic daughter ions that help confirm the structure. Key fragments of the apomorphine cation include peaks at m/z 237.09 and 219.08, corresponding to specific losses from the parent ion. massbank.eu This fragmentation data is crucial for identifying the compound in complex mixtures and for characterizing novel derivatives.

Chromatographic and Electrophoretic Methods for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are the cornerstone for assessing the purity of (R)-Apomorphine 2-Picolinate research samples and for its quantification. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common method. diff.org In this technique, the compound is separated from impurities based on its differential partitioning between a nonpolar stationary phase and a polar mobile phase. The purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector.

Gas Chromatography (GC) can also be used, though it often requires derivatization to increase the volatility of the apomorphine compound. diff.org Capillary electrophoresis represents another powerful separation technique, offering high resolution and efficiency for analyzing charged species like the protonated form of (R)-Apomorphine 2-Picolinate. diff.org These methods are essential for quality control, ensuring that research samples are free from starting materials, byproducts, or degradation products.

Radioligand Binding Assays for Receptor Affinity and Density Characterization

Radioligand binding assays are critical for determining the affinity of (R)-Apomorphine 2-Picolinate for its target receptors, primarily dopamine (B1211576) D1-like and D2-like receptors. uni-regensburg.denih.gov These assays involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (e.g., [³H]N-methylspiperone for D2-like receptors). uni-regensburg.de The test compound, (R)-apomorphine, is added in increasing concentrations to compete with the radioligand for binding to the receptor. uni-regensburg.de

The concentration of (R)-apomorphine that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity. These assays are fundamental for establishing the receptor binding profile of a compound. rsc.orgmonash.edu

Table 2: Binding Affinity (Ki) of (R)-Apomorphine for Human Dopamine Receptors

Receptor Subtype Radioligand Ki (nM)
Dopamine D1 [³H]SCH-23390 4.6
Dopamine D2 [³H]N-methylspiperone -
Dopamine D3 [³H]N-methylspiperone -

| Dopamine D4 | [³H]N-methylspiperone | - |

Data derived from studies on (R)-apomorphine. The 2-Picolinate salt is expected to exhibit a similar affinity profile for the active (R)-apomorphine cation. Specific Ki values for D2, D3, and D4 receptors with [³H]N-methylspiperone were noted as being determined but specific values were not provided in the readily available text of the source. uni-regensburg.deguidetopharmacology.org

Computational and Theoretical Approaches to R Apomorphine Research

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (R)-Apomorphine at an electronic level. nih.govucl.ac.uk DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of molecules. scispace.com By solving the Kohn-Sham equations, DFT can accurately predict a molecule's geometry, energy, and the spatial distribution of its electrons. nih.gov

For (R)-Apomorphine, DFT calculations are used to:

Determine the most stable three-dimensional conformation: The molecule's 3D shape is critical for its ability to bind to a receptor. DFT can calculate the energies of different possible conformations to identify the most energetically favorable one.

Analyze the electronic distribution: Understanding where electrons are concentrated or depleted (the electrostatic potential) is key to predicting how (R)-Apomorphine will interact with amino acid residues in a receptor's binding pocket. This includes identifying regions that are likely to act as hydrogen bond donors or acceptors.

Calculate reactivity indices: DFT can be used to compute various electronic parameters that describe the reactivity of different atoms within the molecule, offering clues about which parts of the molecule are most important for receptor binding. chemrj.org

These calculations provide a foundational understanding of the molecule's inherent physicochemical properties, which is essential for interpreting the results of more complex simulations, such as molecular docking and dynamics.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that model the interaction between a ligand, like (R)-Apomorphine, and its protein target. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide a view of the dynamic evolution of the ligand-receptor complex over time. stanford.edu

(R)-Apomorphine is a well-known non-selective dopamine (B1211576) agonist. nih.gov Molecular docking studies have been crucial in elucidating how it binds to various dopamine receptor subtypes. These simulations place the (R)-Apomorphine molecule into a 3D model of the dopamine receptor's binding site and calculate a "docking score," which estimates the binding affinity.

Key findings from docking studies of (R)-Apomorphine at dopamine D2 receptors include:

Crucial Interactions: The protonable nitrogen atom of (R)-Apomorphine is predicted to form a critical ionic bond with a negatively charged aspartate residue (Asp114 in the D2 receptor) in the third transmembrane helix (TM3). nih.gov This interaction is considered a hallmark for the binding of many dopaminergic ligands. nih.govnih.gov

Hydrophobic and Aromatic Interactions: The rigid, multi-ring structure of apomorphine (B128758) engages in multiple hydrophobic and aromatic (pi-pi stacking) interactions with nonpolar amino acid residues within the binding pocket, contributing significantly to its binding affinity.

Role of Catechol Hydroxyls: The two hydroxyl groups (the catechol moiety) are essential for activity, forming specific hydrogen bonds with serine residues in the fifth transmembrane helix (TM5). This interaction is believed to be critical for receptor activation.

Table 1: Key Predicted Interactions of (R)-Apomorphine at the Dopamine D2 Receptor
(R)-Apomorphine MoietyType of InteractionReceptor Residue (Example)Transmembrane Helix (TM)
Protonated NitrogenIonic Bond / Salt BridgeAspartic Acid (Asp114)TM3
Catechol Hydroxyl Group 1Hydrogen BondSerine (e.g., Ser193, Ser197)TM5
Catechol Hydroxyl Group 2Hydrogen BondSerine (e.g., Ser193, Ser197)TM5
Aromatic RingsPi-Pi Stacking / HydrophobicPhenylalanine, TryptophanTM6, TM7

While primarily known as a dopamine agonist, the psychoactive properties of some natural products containing apomorphine have prompted investigation into its interaction with other receptors. nanobioletters.com Recent in silico studies have explored the binding of apomorphine to the mu-opioid receptor. nanobioletters.com

Using molecular docking, researchers have predicted that apomorphine can fit into the binding pocket of the mu-opioid receptor. nanobioletters.com Although its affinity is generally lower than for dopamine receptors, these studies suggest potential interactions. nanobioletters.com Molecular dynamics simulations further complement these findings by showing how the receptor conformation might change to accommodate the apomorphine molecule and the stability of these interactions over time. nih.govmdpi.com This research opens new avenues for understanding the compound's full pharmacological profile.

G-protein coupled receptors (GPCRs) like the dopamine D2 receptor are not static entities; they exist in different conformational states, most notably a high-affinity state (D2High) and a low-affinity state (D2Low) for agonists. acs.orgnih.govresearchgate.net The D2High state is considered the functionally active state responsible for therapeutic effects. acs.orgresearchgate.net

Computational models have been developed to represent both the D2High and D2Low states. acs.orgresearchgate.net Docking studies using these distinct models have shown that (R)-Apomorphine has a calculated binding affinity that matches experimental observations, with a higher affinity for the D2High state model. acs.orgnih.govresearchgate.net

Furthermore, GPCRs can form dimers or higher-order oligomers, which can influence ligand binding and signaling. rsc.orgmonash.edu Computational models of D2 receptor homodimers have been used to study how the binding of (R)-Apomorphine to one receptor unit might allosterically affect the adjacent receptor. acs.orgresearchgate.net These advanced simulations correctly predict the negative cooperativity observed experimentally and provide a structural hypothesis for how this occurs, often involving interactions at the interface between transmembrane helices of the two receptor units. acs.orgresearchgate.net

In Silico Prediction of Biological Activity and Mechanistic Insights

The ultimate goal of these computational approaches is to predict the biological activity of a compound and understand its mechanism of action before it is synthesized or tested in the lab. mdpi.com By integrating the results from quantum mechanics, docking, and molecular dynamics, researchers can build comprehensive models that provide deep mechanistic insights.

For (R)-Apomorphine, in silico models have successfully:

Correlated Binding Energy with Potency: The calculated binding energies from docking simulations at the D2High receptor state have been shown to correlate well with the therapeutic potencies of anti-Parkinsonian drugs. acs.org

Explained Structure-Activity Relationships (SAR): By simulating analogues of apomorphine, these models can predict how modifications to its chemical structure—such as adding or removing functional groups—will affect its binding affinity and efficacy. nih.gov For example, simulations can show that removing one of the catechol hydroxyls would disrupt a key hydrogen bond, leading to a predicted loss of activity, which is consistent with experimental data.

Visualized Receptor Activation: Molecular dynamics simulations can reveal the subtle conformational changes in the receptor that occur upon ligand binding. For an agonist like (R)-Apomorphine, this includes an outward movement of the cytoplasmic end of specific transmembrane helices, which is the first step in initiating a cellular signal.

These predictive models are invaluable for prioritizing which novel compounds to synthesize and for generating testable hypotheses about the molecular mechanisms of drug action. nih.govmdpi.com

Future Directions and Unexplored Research Avenues for R Apomorphine 2 Picolinate

Investigation of Specific Influences of the Picolinate (B1231196) Moiety on Compound Stability and Research Applications

The inherent instability of (R)-apomorphine, particularly its susceptibility to oxidation, presents a significant challenge in its therapeutic application. acs.orgnih.gov The catechol moiety of the apomorphine (B128758) structure is prone to auto-oxidation, leading to the formation of colored degradation products and a loss of pharmacological activity. researchgate.net The introduction of a picolinate moiety at the 2-position of the apomorphine scaffold is a strategic modification that warrants thorough investigation for its potential to modulate the compound's stability.

Picolinic acid and its salts are known to act as chelating agents for various metal ions. nih.govwikipedia.org This chelating property could be advantageous in stabilizing (R)-Apomorphine 2-Picolinate. By sequestering trace metal ions that can catalyze oxidative degradation, the picolinate moiety may enhance the shelf-life and in-vivo stability of the compound. Future research should focus on detailed stability-indicating analytical studies to compare the degradation kinetics of (R)-Apomorphine 2-Picolinate with the parent compound under various stress conditions, such as exposure to light, heat, and oxidizing agents.

Furthermore, the influence of the picolinate moiety on the compound's solubility and permeability should be systematically evaluated. While apomorphine itself has moderate lipophilicity, the addition of the picolinate group could alter its physicochemical properties, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Understanding these influences is crucial for designing effective drug delivery systems and predicting the compound's behavior in biological systems.

Research QuestionPotential Impact
Does the picolinate moiety improve the oxidative stability of (R)-apomorphine?Enhanced shelf-life and in-vivo stability, leading to more reliable therapeutic outcomes.
How does the picolinate group affect the solubility and permeability of the compound?Optimization of drug formulation and delivery strategies.
What is the nature of the interaction between the picolinate moiety and metal ions?Mechanistic understanding of the stabilizing effect and potential for further optimization.

Development of Novel Preclinical Models for Elucidating Mechanistic Complexities

The traditional preclinical models used for evaluating dopamine (B1211576) agonists, often focused on motor responses in rodent models of Parkinson's disease, may not be sufficient to fully elucidate the mechanistic complexities of (R)-Apomorphine 2-Picolinate. preprints.orgpharmacompass.com Future research necessitates the development and utilization of more sophisticated preclinical models that can provide deeper insights into its molecular and cellular effects.

Given the potential for altered receptor interactions and downstream signaling pathways due to the picolinate modification, in vitro models employing cell lines expressing specific dopamine receptor subtypes (D1, D2, D3, D4, and D5) will be invaluable. nih.gov These models can be used to perform detailed pharmacological profiling, including binding affinity, functional potency, and efficacy studies, to determine if (R)-Apomorphine 2-Picolinate exhibits a biased agonism towards G-protein or β-arrestin pathways. duke.edu

In vivo, the use of transgenic animal models of neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis, could reveal novel therapeutic applications beyond Parkinson's disease. newdrugapprovals.org These models would allow for the investigation of the compound's effects on disease-specific pathologies, such as amyloid-beta plaque formation and motor neuron degeneration. nih.gov Furthermore, advanced neuroimaging techniques, like positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), in preclinical models can provide real-time information on receptor occupancy and changes in brain activity following administration of (R)-Apomorphine 2-Picolinate. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Effects

To gain a holistic understanding of the biological effects of (R)-Apomorphine 2-Picolinate, future research should embrace a multi-omics approach. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the compound's impact on cellular and physiological processes.

Transcriptomic analysis (e.g., RNA-sequencing) of brain tissues from preclinical models treated with (R)-Apomorphine 2-Picolinate can identify changes in gene expression profiles related to dopaminergic signaling, neuroinflammation, and neuroprotection. Proteomic studies can subsequently validate these findings at the protein level and identify post-translational modifications that may be altered by the compound.

Metabolomic profiling of biofluids, such as plasma and cerebrospinal fluid, can reveal changes in metabolic pathways affected by (R)-Apomorphine 2-Picolinate administration. This could provide biomarkers for treatment response and a deeper understanding of its mechanism of action. The integration of these multi-omics datasets will be crucial for identifying novel therapeutic targets, understanding off-target effects, and developing personalized medicine approaches.

Omics ApproachPotential Insights
TranscriptomicsIdentification of gene networks modulated by (R)-Apomorphine 2-Picolinate.
ProteomicsElucidation of protein expression changes and signaling pathway alterations.
MetabolomicsDiscovery of metabolic biomarkers and understanding of systemic effects.

Exploration of Non-Dopaminergic Therapeutic Targets and Applications

While (R)-apomorphine is primarily known for its dopaminergic activity, there is growing evidence for its interaction with other receptor systems and its non-receptor-mediated effects. nih.gov Future research on (R)-Apomorphine 2-Picolinate should extend beyond its dopaminergic profile to explore these non-dopaminergic targets and their potential therapeutic applications.

Furthermore, the antioxidant properties of the apomorphine scaffold, independent of receptor binding, are of significant interest. researchgate.net The potential for (R)-Apomorphine 2-Picolinate to mitigate oxidative stress could have therapeutic implications for a variety of neurodegenerative and inflammatory conditions. Research into its effects on cellular redox homeostasis and its ability to protect against oxidative damage is a promising avenue for future investigation. The potential anti-proliferative and immunological effects of picolinic acid itself also warrant exploration in the context of the conjugate molecule. nih.gov

Innovation in Synthetic Strategies for Accessing Stereoisomeric and Complex Analogues

The synthesis of (R)-Apomorphine 2-Picolinate is a critical first step, but future advancements will rely on the development of innovative and efficient synthetic strategies to access a wider range of stereoisomeric and complex analogues. google.comgoogle.com These strategies should aim to provide facile access to derivatives with modifications at various positions of the apomorphine core, as well as variations in the esterifying acid.

The development of stereoselective synthetic routes is paramount to ensure the production of enantiomerically pure compounds, as the different stereoisomers of apomorphine can have distinct pharmacological activities. nih.gov Exploring novel catalytic methods for the key bond-forming reactions in the synthesis of the aporphine (B1220529) core could lead to more efficient and environmentally friendly processes.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the pharmacokinetic properties of (R)-Apomorphine 2-Picolinate?

  • Methodological Guidance : Utilize in vitro models (e.g., hepatocyte stability assays, plasma protein binding studies) to assess metabolic stability and distribution. For in vivo studies, rodent models (rats or mice) are commonly employed to evaluate bioavailability and blood-brain barrier penetration. Longitudinal designs with timed plasma and cerebrospinal fluid sampling can capture dynamic pharmacokinetic profiles. Reference behavioral sensitization studies in rodents (e.g., conditioned responses to apomorphine derivatives) to contextualize neuropharmacological outcomes .

Q. How can researchers ensure enantiomeric purity during the synthesis of (R)-Apomorphine 2-Picolinate?

  • Methodological Guidance : Employ chiral chromatography (e.g., HPLC with polysaccharide-based columns) to resolve enantiomers. Validate purity using nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents or circular dichroism (CD) spectroscopy. Cross-reference results with synthetic intermediates to confirm stereochemical fidelity at each synthesis step .

Q. What standardized protocols exist for evaluating dopamine receptor binding affinity of (R)-Apomorphine 2-Picolinate?

  • Methodological Guidance : Use radioligand displacement assays (e.g., competition binding with [³H]-spiperone in striatal membranes) to measure Ki values. Pair these with functional assays (e.g., cAMP inhibition in D2 receptor-transfected cells) to distinguish agonist vs. partial agonist activity. Normalize data against reference ligands (e.g., quinpirole) to control for batch variability .

Advanced Research Questions

Q. How can contradictory data on the neurobehavioral effects of (R)-Apomorphine 2-Picolinate be resolved in preclinical studies?

  • Methodological Guidance : Apply meta-analytic frameworks to reconcile discrepancies. For example, stratify studies by dosage ranges (low vs. high), administration routes (subcutaneous vs. intraperitoneal), and rodent strains (Sprague-Dawley vs. Wistar). Use mixed-effects models to account for heterogeneity in experimental designs. Incorporate negative control groups to isolate compound-specific effects from baseline locomotor variability .

Q. What strategies optimize the detection of long-term neuroadaptive changes induced by (R)-Apomorphine 2-Picolinate in Parkinson’s disease models?

  • Methodological Guidance : Combine chronic dosing regimens with longitudinal electrophysiological recordings (e.g., striatal spike-timing-dependent plasticity). Pair this with immunohistochemical markers (e.g., tyrosine hydroxylase for dopaminergic neurons) to correlate functional and structural outcomes. Use time-lagged statistical analyses to differentiate acute pharmacological effects from sustained neuroadaptations .

Q. How should researchers design studies to address the compound’s potential off-target effects on serotonin receptors?

  • Methodological Guidance : Employ receptor panelling assays (e.g., radioligand binding across 5-HT1A, 5-HT2A, and 5-HT2C receptors) to quantify selectivity. Validate findings using in silico molecular docking simulations to predict binding affinities. Cross-validate with in vivo microdialysis to measure extracellular serotonin levels post-administration .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in (R)-Apomorphine 2-Picolinate studies?

  • Methodological Guidance : Use non-linear regression models (e.g., four-parameter logistic curves) to estimate EC50/ED50 values. Apply bootstrapping to assess confidence intervals for small sample sizes. For behavioral data, mixed-design ANOVA can account for within-subject and between-group variability. Report effect sizes (e.g., Cohen’s d) to contextualize clinical relevance .

Q. How can researchers address variability in bioavailability measurements across different administration routes?

  • Methodological Guidance : Conduct crossover studies in the same animal cohort to minimize inter-individual variability. Use LC-MS/MS for high-sensitivity pharmacokinetic profiling. Normalize bioavailability metrics to a reference standard (e.g., intravenous administration) and apply pharmacokinetic compartmental modeling to estimate absorption rates .

Table: Comparison of Analytical Techniques for Purity Assessment

Technique Application Sensitivity Limitations
Chiral HPLCEnantiomeric resolution0.1% impurityRequires specialized columns
NMR with Shift ReagentsStereochemical confirmation5% impurityLimited to crystalline compounds
Circular DichroismOptical activity quantification1% impurityInterference from chiral solvents

Key Considerations for Hypothesis-Driven Research

  • PICOT Framework : Structure questions around:

    • P : Target population (e.g., Parkinson’s disease models).
    • I : Intervention (e.g., dose range of (R)-Apomorphine 2-Picolinate).
    • C : Comparator (e.g., levodopa or other dopamine agonists).
    • O : Outcomes (e.g., motor function scores, receptor occupancy).
    • T : Timeframe (e.g., acute vs. 4-week chronic administration) .
  • FINER Criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant to gaps in dopaminergic therapeutics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.